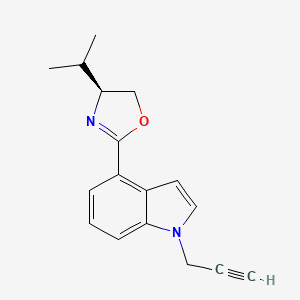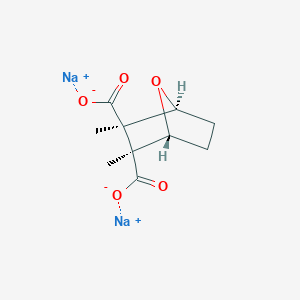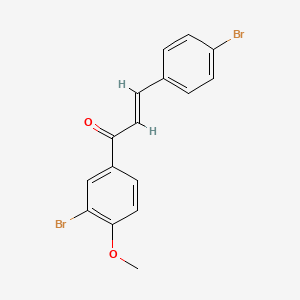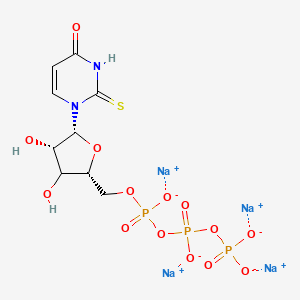
2-Thio-UTP (tetrasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-UTP (tetrasodium) involves the modification of uridine triphosphate (UTP) by introducing a sulfur atom at the 2-position of the uracil ring. The reaction typically requires specific reagents and conditions to ensure the successful incorporation of the sulfur atom .
Industrial Production Methods
Industrial production methods for 2-Thio-UTP (tetrasodium) are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thio-UTP (tetrasodium) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
2-Thio-UTP (tetrasodium) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Acts as a potent agonist for P2Y2, P2Y4, and P2Y6 receptors, making it valuable in studying cellular signaling pathways.
Medicine: Significant in cancer research due to its interaction with P2Y receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
2-Thio-UTP (tetrasodium) exerts its effects by acting as an agonist for P2Y2, P2Y4, and P2Y6 receptors. These receptors are part of the purinergic receptor family and play a role in various cellular processes. The compound binds to these receptors, activating them and triggering downstream signaling pathways that influence cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thio-UTP: A selective P2Y2 inhibitor with similar properties and applications.
Diquafosol: Another P2Y2 receptor agonist used in ophthalmic solutions.
Uniqueness
2-Thio-UTP (tetrasodium) is unique due to its potent agonistic activity on multiple P2Y receptors, making it a versatile tool in research. Its ability to interact with P2Y2, P2Y4, and P2Y6 receptors distinguishes it from other similar compounds that may only target a single receptor subtype .
Propriétés
Formule moléculaire |
C9H11N2Na4O14P3S |
|---|---|
Poids moléculaire |
588.14 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6?,7+,8-;;;;/m1..../s1 |
Clé InChI |
QCBCNKBBEOQRRB-HRHJKWFCSA-J |
SMILES isomérique |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


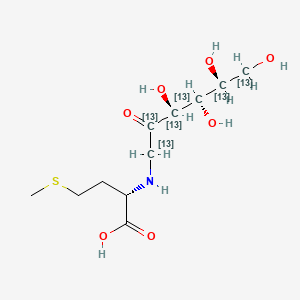

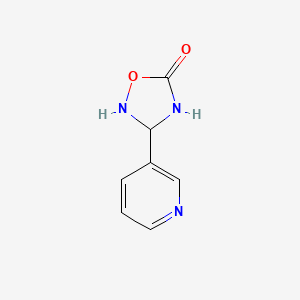
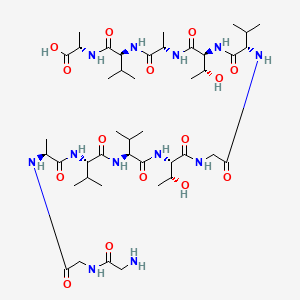
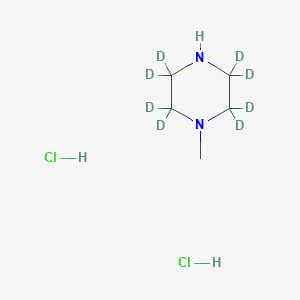
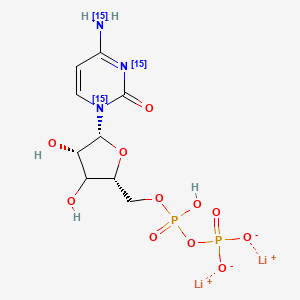

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
